Benzimidazole, 1-(2-(diethylamino)ethyl)-2-((p-(diethylamino)phenyl)thio)-, trihydrochloride, hydrate

CAS No.: 4929-81-1

Cat. No.: VC18444572

Molecular Formula: C23H35Cl3N4S

Molecular Weight: 506.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4929-81-1 |

|---|---|

| Molecular Formula | C23H35Cl3N4S |

| Molecular Weight | 506.0 g/mol |

| IUPAC Name | [4-[[3-[2-(diethylazaniumyl)ethyl]-1H-benzimidazol-3-ium-2-yl]sulfanyl]phenyl]-diethylazanium;trichloride |

| Standard InChI | InChI=1S/C23H32N4S.3ClH/c1-5-25(6-2)17-18-27-22-12-10-9-11-21(22)24-23(27)28-20-15-13-19(14-16-20)26(7-3)8-4;;;/h9-16H,5-8,17-18H2,1-4H3;3*1H |

| Standard InChI Key | DRILCDRZWWHYPC-UHFFFAOYSA-N |

| Canonical SMILES | CC[NH+](CC)CC[N+]1=C(NC2=CC=CC=C21)SC3=CC=C(C=C3)[NH+](CC)CC.[Cl-].[Cl-].[Cl-] |

Introduction

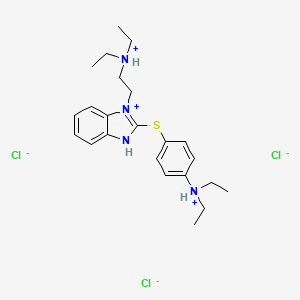

Chemical Identification and Structural Analysis

Molecular Composition and Physicochemical Properties

The compound’s molecular formula is C₂₃H₃₅Cl₃N₄S, with a molecular weight of 506.0 g/mol . Its IUPAC name, [4-[[3-[2-(diethylazaniumyl)ethyl]-1H-benzimidazol-3-ium-2-yl]sulfanyl]phenyl]-diethylazanium trichloride, reflects its quaternary ammonium centers and thioether linkage . The trihydrochloride salt form enhances solubility in aqueous media, a critical feature for in vitro assays.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 4929-81-1 | |

| Molecular Formula | C₂₃H₃₅Cl₃N₄S | |

| Molecular Weight | 506.0 g/mol | |

| IUPAC Name | [4-[[3-[2-(Diethylazaniumyl)ethyl]-1H-benzimidazol-3-ium-2-yl]sulfanyl]phenyl]-diethylazanium trichloride | |

| Canonical SMILES | CCNH+CC[N+]1=C(NC2=CC=CC=C21)SC3=CC=C(C=C3)NH+CC.[Cl-].[Cl-].[Cl-] |

Structural Features and Conformational Dynamics

The molecule comprises a benzimidazole core substituted at position 1 with a 2-(diethylamino)ethyl group and at position 2 with a p-(diethylamino)phenylthio moiety. The thioether bridge (–S–) between the benzimidazole and phenyl ring introduces conformational flexibility while enabling π-π stacking interactions. Protonation of the diethylamino groups under physiological conditions generates cationic centers, facilitating interactions with negatively charged biological targets .

Synthesis and Preparation

Synthetic Routes and Optimization

While detailed protocols for this specific compound remain unpublished, benzimidazole derivatives are typically synthesized via condensation reactions or palladium-catalyzed coupling. A plausible route involves:

-

Benzimidazole Core Formation: Condensation of o-phenylenediamine with a carbonyl source under acidic conditions.

-

Thioether Linkage Installation: Nucleophilic aromatic substitution using a thiol-containing reagent.

-

Quaternary Ammonium Salt Formation: Alkylation of tertiary amines with hydrochloric acid to yield the trihydrochloride salt.

The use of tert-butyldicarbonate (Boc) protecting groups may enhance reaction selectivity during intermediate steps. Challenges include minimizing side reactions at the electron-rich benzimidazole ring and ensuring regioselective substitution.

Purification and Characterization

Purification via column chromatography or recrystallization achieves >95% purity, as verified by HPLC and TLC. Structural confirmation relies on ¹H/¹³C NMR and elemental analysis, with mass spectrometry validating the molecular ion peak .

Pharmacological Properties and Biological Activities

Antiviral Activity and Mechanism of Action

Though direct evidence for this compound is lacking, structurally related benzimidazoles exhibit respiratory syncytial virus (RSV) inhibition via binding to the viral fusion (F) protein . Docking studies of analogous derivatives reveal π-π stacking with phenylalanine residues (F137, F140, F488) in the F protein hydrophobic pocket, disrupting viral entry . The thioether group in this compound may similarly anchor interactions with viral targets.

Research Findings and Applications

In Silico Docking Studies

Molecular modeling of related benzimidazoles demonstrates high binding affinity (-9.2 to -11.3 kcal/mol) for the RSV F protein, correlating with nanomolar antiviral activity . While this compound’s specific docking data are unavailable, its structural similarity to active derivatives suggests comparable potential.

Solubility and Formulation Considerations

The trihydrochloride salt confers water solubility (49–51 mg/mL), enabling aqueous formulations for intravenous or oral delivery . Stability studies under varying pH and temperature conditions are warranted to optimize shelf life.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume